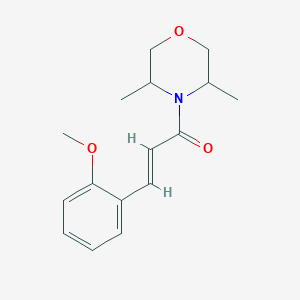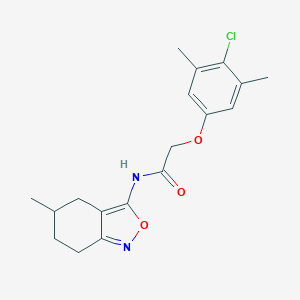![molecular formula C14H17N3O2S B253723 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MTB belongs to the class of thiadiazole derivatives, which have been studied extensively for their diverse biological activities.
Mecanismo De Acción
Further studies are needed to elucidate the exact mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide in various biological processes.
3. Formulation development: Studies are needed to develop appropriate formulations of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide for different therapeutic applications.
4. Combination therapy: Studies are needed to evaluate the potential of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is a promising chemical compound that has shown diverse biological activities in various scientific research studies. Its potential therapeutic applications in neuroprotection, anticancer activity, and antimicrobial activity warrant further investigation. Despite its advantages for lab experiments, more research is needed to fully understand its mechanism of action and potential clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Easy synthesis: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can be synthesized using simple chemical reactions, which makes it easy to obtain in large quantities.
2. Diverse biological activities: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been shown to have diverse biological activities, which makes it a versatile compound for various scientific research applications.
3. Low toxicity: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been found to have low toxicity in animal models, which makes it a safe compound for laboratory experiments.
Some of the limitations of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide include:
1. Limited research: Despite its promising results in various scientific research studies, N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide is still in the early stages of research, and more studies are needed to fully understand its potential therapeutic applications.
2. Lack of human studies: Most of the studies on N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide have been conducted in animal models and cell cultures, and there is a lack of human studies to confirm its safety and efficacy.
3. Variable purity: The purity of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can vary depending on the synthesis method and purification techniques used, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide. Some of the areas that warrant further investigation include:
1. Clinical trials: More clinical trials are needed to evaluate the safety and efficacy of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide in humans.
2.
Métodos De Síntesis
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide can be synthesized by the reaction of 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been investigated for its potential therapeutic applications in various scientific research studies. Some of the areas where N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has shown promising results include:
1. Neuroprotection: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has been suggested that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
2. Anticancer activity: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been shown to have anticancer activity against various cancer cell lines. It has been suggested that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
3. Antimicrobial activity: N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide has been found to have antimicrobial activity against various bacterial and fungal strains. It has been suggested that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide exerts its antimicrobial effects by disrupting the cell membrane of microorganisms.
Propiedades
Nombre del producto |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
|---|---|
Fórmula molecular |
C14H17N3O2S |
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-12(18)15-14-16-13(17-20-14)10-4-6-11(19-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,16,17,18) |
Clave InChI |
XPFXTMMXKCOEKX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)CC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B253641.png)
![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B253648.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B253649.png)
![3-(3,5-Dimethylphenoxy)-7-[2-hydroxy-3-(4-methylpiperidin-1-yl)propoxy]chromen-4-one](/img/structure/B253651.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)